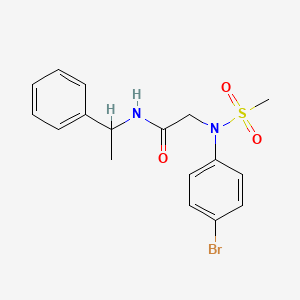![molecular formula C21H21NO3S2 B5038821 5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)
5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as DMTB, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTB has been shown to possess various biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of DMTB is not fully understood. However, it is believed that DMTB exerts its therapeutic effects by modulating various signaling pathways in cells. DMTB has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, DMTB has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
DMTB has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the production of ROS in cells. Additionally, DMTB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. DMTB has also been found to protect cells from oxidative stress and reduce the damage caused by free radicals.
Advantages and Limitations for Lab Experiments
DMTB has several advantages for lab experiments. It is easy to synthesize and has high yield and purity. Additionally, DMTB has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, there are also some limitations to using DMTB in lab experiments. It has low solubility in water, which can limit its bioavailability in vivo. Additionally, the mechanism of action of DMTB is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on DMTB. One area of interest is the development of DMTB-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of DMTB and identify its molecular targets. Finally, the development of new methods for the synthesis of DMTB with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesis Methods
DMTB can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with 3-chloropropyl bromide, followed by the reaction of the resulting compound with 2-(benzylideneamino)thiazolidin-4-one. Another method involves the reaction of 2,4-dimethylphenol with 3-(2-bromoethoxy)propionic acid, followed by the reaction of the resulting compound with 2-(benzylideneamino)thiazolidin-4-one. Both methods result in the formation of DMTB with high yield and purity.
Scientific Research Applications
DMTB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMTB has been found to inhibit the expression of various inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, DMTB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-14-8-9-17(15(2)12-14)24-10-5-11-25-18-7-4-3-6-16(18)13-19-20(23)22-21(26)27-19/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,22,23,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVISVFYPWJLCKM-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2R*,3R*)-2-hydroxy-1'-(2-pyrazinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1,4-diazepan-2-one](/img/structure/B5038741.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)

![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)
![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)



